
Etodolac
Descripción general
Descripción
Etodolac es un fármaco antiinflamatorio no esteroideo (AINE) que se utiliza para tratar el dolor y la inflamación asociados con afecciones como la osteoartritis y la artritis reumatoide . Fue patentado en 1971 y aprobado para uso médico en 1985 . This compound funciona inhibiendo la enzima ciclooxigenasa, que participa en la síntesis de prostaglandinas, compuestos que median la inflamación y el dolor .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: Etodolac se puede sintetizar mediante varios métodos. Un método común implica la reacción de 7-etil-triptopol con 3-oxo-pentanoato de metilo en presencia de un ácido mineral concentrado a temperaturas entre -20 °C y +50 °C . El producto resultante se hidroliza entonces para obtener this compound . Otro método implica el uso de 7-etil indol como material de partida, que reacciona con 2-(etoxicarbosulfanyl) tioacetato de etilo y luego se reduce mediante un agente reductor para preparar un intermedio importante, 7-etil triptopol .
Métodos de producción industrial: La producción industrial de this compound normalmente implica el método de síntesis del indol de Fischer, que utiliza o-nitro-etilbenceno como materia prima. Este compuesto se reduce a o-etilanilina, que luego se somete a diazotación y reducción para obtener clorhidrato de o-etilfenilhidrazina. Este intermedio se hace reaccionar entonces con 2,3-dihidrofurano en 1,4-dioxano para obtener 7-etiltriptopol, que se cicla con éster metílico de ácido 3-metoxí-2-pentenoico para obtener this compound .
Análisis De Reacciones Químicas
Tipos de reacciones: Etodolac sufre diversas reacciones químicas, incluidas reacciones de oxidación, reducción y sustitución. Por ejemplo, se puede oxidar mediante hierro (III) en presencia de o-fenantrolina o bipiridilo para formar un complejo tris . También puede sufrir reacciones de reducción, como la reducción de hierro (III) a hierro (II) en presencia de this compound .
Reactivos y condiciones comunes: Los reactivos comunes utilizados en las reacciones de this compound incluyen cloruro de hierro (III), o-fenantrolina, bipiridilo y ferricianuro . Estas reacciones se llevan a cabo normalmente en soluciones ácidas o tamponadas a niveles de pH específicos para optimizar la formación de los productos deseados .
Principales productos formados: Los principales productos formados a partir de las reacciones de this compound incluyen diversos complejos de hierro, como el complejo de hierro (II)-bipiridilo y el complejo de hierro (II)-o-fenantrolina . Estos complejos se utilizan a menudo en ensayos espectrofotométricos para determinar la concentración de this compound en formulaciones farmacéuticas .
Aplicaciones Científicas De Investigación
Cancer Therapy
Etodolac has garnered attention for its potential as an adjunctive treatment in cancer therapy. Recent studies have highlighted its ability to enhance the sensitivity of cancer cells to chemotherapeutic agents:
- Synergistic Effects with Chemotherapy : A significant study demonstrated that this compound sensitizes head and neck cancer cells to 5-fluorouracil (5-FU), a common chemotherapeutic agent. The mechanism involves the down-regulation of thymidylate synthase (TS) expression, which is often overexpressed in 5-FU-resistant cells. This suggests that this compound may play a crucial role in overcoming drug resistance in certain cancer types by modulating the expression of key proteins involved in drug metabolism and resistance pathways .
- Inhibition of Tumor Growth : Research has indicated that COX-2 inhibitors, including this compound, can induce apoptosis in various solid tumor cell lines. This effect is particularly noted in cancers such as glioma, lung, and colorectal cancers, where COX-2 is often overexpressed .
Antimicrobial Activity
Emerging research has explored the antimicrobial properties of this compound, suggesting its potential as an adjuvant therapy against bacterial infections:
- Inhibition of Biofilm Formation : A study investigating this compound's antibacterial effects found significant activity against gram-positive bacteria, particularly Enterococcus faecium. The compound demonstrated anti-biofilm properties, indicating its potential use alongside traditional antibiotics to combat resistant strains .
- Novel Therapeutic Applications : Given the rising issue of antimicrobial resistance (AMR), this compound may offer new avenues for treatment strategies targeting resistant infections, particularly when used in combination with existing antibiotics .
Pain Management
This compound is widely used for managing various pain conditions due to its effective analgesic properties:
- Chronic Pain Conditions : Clinical trials have established this compound's efficacy in treating osteoarthritis and rheumatoid arthritis. Comparative studies show that it performs similarly to other NSAIDs like naproxen and nabumetone without significant differences in adverse events .
- Acute Pain Relief : this compound has also been evaluated for acute pain management following surgeries such as dental extractions and orthopedic procedures. Its rapid absorption and effectiveness make it a suitable option for postoperative pain control .
Summary Table of Applications
Application Area | Description | Key Findings |
---|---|---|
Cancer Therapy | Enhances sensitivity to chemotherapy (e.g., 5-FU) | Down-regulates TS expression; induces apoptosis |
Antimicrobial Activity | Potential adjuvant against bacterial infections | Significant anti-biofilm activity against gram-positives |
Pain Management | Effective for chronic and acute pain conditions | Comparable efficacy to other NSAIDs; well tolerated |
Mecanismo De Acción
Etodolac ejerce sus efectos inhibiendo la enzima ciclooxigenasa (COX), que participa en la síntesis de prostaglandinas . Al bloquear la actividad de la COX, this compound reduce la producción de prostaglandinas, lo que lleva a una disminución de la inflamación, el dolor y la fiebre . This compound es más selectivo para la isoforma COX-2, que participa principalmente en la inflamación, en comparación con la isoforma COX-1, que participa en la protección del revestimiento estomacal .
Comparación Con Compuestos Similares
Etodolac es similar a otros AINE, como ibuprofeno, naproxeno y diclofenaco, en su mecanismo de acción y efectos terapéuticos . this compound tiene una mayor selectividad para COX-2 en comparación con algunos otros AINE, lo que puede resultar en menos efectos secundarios gastrointestinales . Además, se ha demostrado que this compound tiene una vida media y una duración de acción más largas en comparación con algunos otros AINE, lo que lo hace adecuado para la dosificación una vez al día .
Lista de compuestos similares:- Ibuprofeno
- Naproxeno
- Diclofenaco
- Celecoxib
- Meloxicam
This compound destaca por su estructura química única y su equilibrio entre la inhibición de COX-1 y COX-2, lo que proporciona efectos antiinflamatorios y analgésicos eficaces con un riesgo potencialmente menor de efectos secundarios gastrointestinales .
Actividad Biológica
Etodolac is a nonsteroidal anti-inflammatory drug (NSAID) known for its analgesic, anti-inflammatory, and antipyretic properties. It is primarily used in the treatment of osteoarthritis, rheumatoid arthritis, and acute pain management. This article delves into the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, efficacy in clinical settings, and potential adverse effects.
This compound exerts its therapeutic effects primarily through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2. This inhibition leads to a decrease in the synthesis of prostaglandins, which are mediators of inflammation, pain, and fever. Notably, this compound is reported to be 5 to 50 times more selective for COX-2 than COX-1 , which may contribute to its relatively lower gastrointestinal side effects compared to other NSAIDs .
The detailed mechanism can be summarized as follows:
- Inhibition of Prostaglandin Synthesis : By blocking COX enzymes, this compound reduces the production of prostaglandins involved in inflammatory responses.
- Analgesic Effects : The reduction in prostaglandins leads to decreased pain sensitivity.
- Antipyretic Action : this compound may exert its antipyretic effects through central actions on the hypothalamus, promoting heat loss by increasing cutaneous blood flow .
Pharmacokinetics
This compound demonstrates favorable pharmacokinetic properties:
- Bioavailability : Approximately 80% from oral formulations.
- Volume of Distribution : 390 mL/kg.
- Protein Binding : Over 99%, primarily to albumin.
- Metabolism : Extensively metabolized in the liver; renal excretion accounts for about 72% of elimination .
Clinical Efficacy
This compound has been evaluated in various clinical trials for its effectiveness in treating osteoarthritis and rheumatoid arthritis. A comparison with other NSAIDs such as naproxen and diclofenac revealed that this compound provides significant relief from pain and improves overall function. Notable findings from clinical studies include:
Study Comparison | This compound Efficacy | Comparator Efficacy |
---|---|---|
This compound vs Naproxen | 40% response rate | 16% response rate |
This compound vs Diclofenac | 66% response rate | 56% response rate |
This compound vs Piroxicam | 72% response rate | 75% response rate |
These results indicate that this compound is at least as effective as other NSAIDs and may offer advantages in terms of side effect profiles .
Case Study 1: Acute Liver Failure
A notable case involved a 73-year-old female patient who developed acute liver failure after six months of this compound treatment. Laboratory tests indicated severe liver impairment following the initiation of this compound therapy. Upon discontinuation of the drug, there was a noted improvement in liver function tests, supporting the diagnosis of this compound-induced liver injury .
Case Study 2: Efficacy in Rheumatoid Arthritis
In a randomized controlled trial involving patients with rheumatoid arthritis, this compound was administered at doses of 600 mg daily. The study reported significant improvements in pain scores and overall patient assessments compared to baseline measurements .
Adverse Effects
While this compound is generally well-tolerated, it is associated with potential adverse effects:
- Gastrointestinal Issues : Although less frequent than other NSAIDs, abdominal pain and dyspepsia can occur.
- Hepatotoxicity : Cases of drug-induced liver injury have been reported, necessitating monitoring during prolonged use .
- Renal Effects : As with other NSAIDs, caution is advised in patients with pre-existing renal conditions.
Propiedades
IUPAC Name |
2-(1,8-diethyl-4,9-dihydro-3H-pyrano[3,4-b]indol-1-yl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3/c1-3-11-6-5-7-12-13-8-9-21-17(4-2,10-14(19)20)16(13)18-15(11)12/h5-7,18H,3-4,8-10H2,1-2H3,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNYBQONXHNTVIJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=CC=C1)C3=C(N2)C(OCC3)(CC)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
110781-63-0 (mono-hydrochloride salt), 147236-01-9 (potassium salt/solvate) | |
Record name | Etodolac [USAN:USP:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041340254 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID9020615 | |
Record name | Etodolac | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9020615 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Etodolac | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014887 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
3.92e-02 g/L | |
Record name | Etodolac | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00749 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Etodolac | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014887 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Similar to other NSAIDs, the anti-inflammatory effects of etodolac result from inhibition of the enzyme cycooxygenase (COX). This decreases the synthesis of peripheral prostaglandins involved in mediating inflammation. Etodolac binds to the upper portion of the COX enzyme active site and prevents its substrate, arachidonic acid, from entering the active site. Etodolac was previously thought to be a non-selective COX inhibitor, but it is now known to be 5 – 50 times more selective for COX-2 than COX-1. Antipyresis may occur by central action on the hypothalamus, resulting in peripheral dilation, increased cutaneous blood flow, and subsequent heat loss. | |
Record name | Etodolac | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00749 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
41340-25-4 | |
Record name | Etodolac | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=41340-25-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Etodolac [USAN:USP:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041340254 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Etodolac | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00749 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | etodolac | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757821 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Etodolic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=282126 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Etodolac | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9020615 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-{1,8-diethyl-1H,3H,4H,9H-pyrano[3,4-b]indol-1-yl}acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ETODOLAC | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2M36281008 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Etodolac | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014887 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
145 - 148 °C | |
Record name | Etodolac | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00749 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Etodolac | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014887 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Synthesis routes and methods V
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.